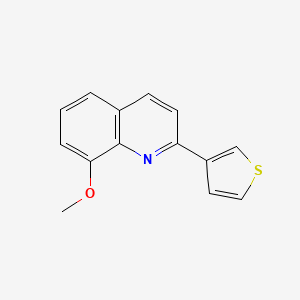

8-methoxy-2-(3-thienyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2-thiophen-3-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-13-4-2-3-10-5-6-12(15-14(10)13)11-7-8-17-9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMNWWLLYTZLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules, providing granular insights into the chemical environment of individual atoms.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental information regarding the number and types of hydrogen and carbon atoms within the 8-methoxy-2-(3-thienyl)quinoline molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical shift, integration, and multiplicity of each proton, revealing the electronic environment and neighboring protons. For this compound, characteristic signals are observed for the protons on the quinoline (B57606) and thienyl rings, as well as the methoxy (B1213986) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of distinct carbon environments. The spectrum for this compound will display unique signals for each carbon atom in the quinoline and thienyl rings, in addition to the methoxy carbon.

| ¹H NMR Data (Simulated) | ¹³C NMR Data (Simulated) |

| Chemical Shift (ppm) | Multiplicity |

| 8.10 | d |

| 7.95 | d |

| 7.80 | dd |

| 7.50 | t |

| 7.40 | dd |

| 7.35 | d |

| 7.20 | dd |

| 7.05 | d |

| 4.00 | s |

| Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. This table is for illustrative purposes. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between adjacent protons on both the quinoline and thienyl rings, helping to establish their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This technique is vital for connecting the different fragments of the molecule, for instance, showing correlations from the thienyl protons to the quinoline C-2 carbon, and from the methoxy protons to the C-8 carbon of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. youtube.com This can provide information about the through-space proximity of protons, for example, between the H-7 of the quinoline ring and the methoxy protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₄H₁₁NOS) by comparing the experimentally measured mass with the calculated exact mass.

| HRMS Data | |

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NOS |

| Calculated Exact Mass [M+H]⁺ | 242.0634 |

| Observed Mass [M+H]⁺ | Consistent with calculated value |

Fragmentation Pattern Analysis

In mass spectrometry, molecules can be fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For this compound, common fragmentation pathways could involve the loss of the methoxy group (•OCH₃), the entire methoxy radical, or cleavage of the bond between the quinoline and thienyl rings. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups within its structure.

| IR Absorption Data | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching |

| 2950-2850 | C-H stretching |

| 1620-1580 | C=C stretching |

| 1550-1450 | C=C stretching |

| 1260-1200 | C-O stretching |

| ~830 | C-S stretching |

These characteristic absorption bands provide confirmatory evidence for the presence of the quinoline and thienyl rings, as well as the methoxy group, corroborating the structural information obtained from NMR and MS analyses.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound was found. This information is essential for determining key structural parameters such as:

Crystal system and space group

Unit cell dimensions (a, b, c, α, β, γ)

Bond lengths and angles between atoms

Intermolecular interactions in the solid state (e.g., π-π stacking, hydrogen bonding)

Torsional angles, particularly between the quinoline and thienyl ring systems

Without these experimental results, a definitive analysis of the compound's three-dimensional solid-state architecture cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Specific UV-Vis absorption spectra for this compound are not available in the reviewed literature. This data is necessary to identify and analyze the electronic transitions within the molecule. Key parameters that would be derived from such a spectrum include:

λmax (Wavelength of Maximum Absorbance): The wavelength(s) at which the compound absorbs light most strongly.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.

Electronic Transitions: Identification of transitions such as π→π* and n→π*, which provide insight into the electronic structure of the conjugated system formed by the quinoline and thienyl rings.

Due to the absence of this specific experimental data, a discussion of the electronic structure based on UV-Vis spectroscopy cannot be generated at this time.

Computational and Theoretical Chemistry Studies of 8 Methoxy 2 3 Thienyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide array of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By calculating the electron density, DFT can be used to determine the optimized geometry, electronic properties, and reactivity of 8-methoxy-2-(3-thienyl)quinoline.

In a typical DFT study, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement. From this optimized structure, various electronic properties can be calculated. For instance, a study on a series of quinoline (B57606) derivatives synthesized through the cyclization of 2-amino-5-nitrobenzophenone (B23384) demonstrated the utility of DFT calculations at the B3LYP/6-31G'(d,p) level to determine properties such as electrophilicity index, chemical potential, and chemical hardness nih.gov. These parameters are crucial for predicting the reactivity of the molecule.

Table 1: Representative DFT-Calculated Electronic Properties of Quinoline Derivatives

| Compound/Derivative | Method/Basis Set | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Substituted Quinoline Derivative 'A' | B3LYP/6-31G'(d,p) | -3.5 eV | 2.5 eV | 2.45 eV |

| Substituted Quinoline Derivative 'B' | B3LYP/6-31G'(d,p) | -4.2 eV | 3.1 eV | 2.85 eV |

| Substituted Quinoline Derivative 'C' | B3LYP/6-31G'(d,p) | -3.9 eV | 2.8 eV | 2.72 eV |

Note: The data in this table is representative of typical values for quinoline derivatives and is intended for illustrative purposes, as specific data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. The MEP map helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules.

For this compound, an MEP map would likely show negative potential (electron-rich regions), depicted in red or yellow, around the nitrogen atom of the quinoline ring and the sulfur atom of the thienyl ring, as well as the oxygen atom of the methoxy (B1213986) group. These regions would be susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions), shown in blue, would be expected around the hydrogen atoms. Such maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the case of this compound, the HOMO would likely be distributed over the electron-rich thienyl and methoxy-substituted quinoline rings, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the quinoline ring system, suggesting these are the sites for nucleophilic attack. DFT calculations for similar quinoline derivatives have shown that substitutions on the quinoline ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity nih.gov.

Table 2: Representative HOMO-LUMO Energies and Gap for a Generic Thienyl-Quinoline System

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

Note: This data is hypothetical and for illustrative purposes to represent a typical FMO analysis of a thienyl-quinoline system.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective of molecular behavior, which is particularly important for understanding conformational flexibility and interactions with other molecules, such as proteins.

Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional conformations of a molecule and the energy barriers between them. For this compound, the primary focus of conformational analysis would be the rotational barrier around the single bond connecting the quinoline and thienyl rings.

Protein-Ligand Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, quinoline derivatives have been investigated as inhibitors of various enzymes nih.govchemmethod.com. A docking simulation would involve placing the this compound molecule into the active site of a target protein and calculating the binding affinity (docking score). The simulation would also reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the protein-ligand complex over time, providing insights into the stability of the binding mode nih.govacs.orgnih.gov.

Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative with a Protein Target

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | MET793, LYS745 | Hydrogen Bond |

| LEU844, VAL726 | Hydrophobic Interaction | ||

| PHE856 | π-π Stacking |

Note: This table presents hypothetical docking results for a quinoline derivative to illustrate the type of information obtained from such a study.

Molecular Dynamics for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of a ligand when interacting with a biological target, such as a protein or enzyme. For this compound, MD simulations would provide insights into the stability of the ligand-protein complex, conformational changes, and key intermolecular interactions over time.

A typical MD simulation study involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms and their subsequent movements over a set period, often in the nanosecond to microsecond range. Analysis of the simulation trajectory can reveal:

Complex Stability: Root Mean Square Deviation (RMSD) is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD value over time suggests a stable binding mode.

Binding Pocket Flexibility: Root Mean Square Fluctuation (RMSF) of individual amino acid residues indicates the flexibility of different parts of the protein's binding site upon ligand binding.

Key Interactions: The persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and specific amino acid residues can be monitored throughout the simulation, identifying the most critical interactions for binding affinity.

In studies on other quinoline analogues, MD simulations have been crucial in confirming the stability of complexes with targets like the SARS-CoV-2 main protease and DNA Damage Response (DDR) kinases. eurjchem.commdpi.com For instance, simulations of a quinoline analogue with the SARS-CoV-2 protease indicated a high degree of stability for the complex, supporting its potential as an antiviral scaffold. eurjchem.com A similar approach for this compound would be invaluable in validating docking results and understanding its dynamic binding behavior with potential therapeutic targets.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and QSAR modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of activity for new, unsynthesized compounds and helps in designing more potent molecules.

Before developing a QSAR model, the interactions of a series of compounds, including this compound, with a specific biological target would be predicted using molecular docking. Docking algorithms predict the preferred orientation and binding affinity of a ligand when bound to a receptor. The output, often a "docking score," serves as a crucial descriptor for the subsequent QSAR analysis.

The process involves preparing the 3D structures of both the ligands and the protein target. The docking software then samples a large number of possible conformations of the ligand within the binding site and scores them based on a force field. This provides a quantitative estimate of the binding energy and highlights key interactions, such as hydrogen bonds and hydrophobic contacts, which can be used to understand the basis of molecular recognition.

To develop a QSAR model for a series of thienyl-quinoline derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

The typical workflow involves:

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters) descriptors that encode various aspects of the molecular structure.

Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics like the correlation coefficient (R²), cross-validated R² (Q²), and the R² for the external test set.

A QSAR study on 8-methoxy quinoline derivatives against Mycobacterium tuberculosis, for example, revealed that a combination of structural, thermodynamic, and electrotopological parameters could successfully explain the inhibitory activities, providing key insights for designing more potent agents.

Table 1: Illustrative Descriptors Used in QSAR Modeling (Note: This table shows examples of descriptor types commonly used in QSAR studies for heterocyclic compounds.)

| Descriptor Class | Example Descriptor | Information Encoded |

| Thermodynamic | Heat of Formation | Enthalpy change when the compound is formed from its elements. |

| Structural | Molecular Weight | The mass of one molecule of the substance. |

| Electrotopological | S_ssCH2_Count | Count of single-bonded CH2 groups. |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity. |

Photophysical Properties and Computational Analysis

Computational analysis is essential for understanding and predicting the photophysical properties of molecules like this compound, which are relevant for applications in materials science, such as organic light-emitting diodes (OLEDs), and as fluorescent probes. nih.gov

Excited state calculations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption and emission spectra of a molecule. nih.gov These calculations provide information on:

Excitation Energies: The energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. This corresponds to the position of absorption peaks in a UV-Vis spectrum.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.

Nature of Transitions: Analysis of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) reveals the character of the transition, such as a π-π* or n-π* transition, or an intramolecular charge transfer (ICT) event.

For structurally similar 2-(thienyl)quinoxaline and 2-(thienyl)quinazoline systems, computational studies have shown that their fluorescence properties are highly dependent on the molecular structure and the extent of electronic conjugation. researchgate.netresearchgate.net Such calculations for this compound would elucidate how the methoxy and thienyl groups influence its electronic structure and optical properties.

Table 2: Example of Calculated Photophysical Data for a Related Thienyl-based Compound (Note: Data is illustrative, based on findings for donor-acceptor thienylthiazole complexes, to demonstrate typical computational outputs.) nih.gov

| Property | Value (in n-Hexane) | Value (in MeCN) | Method |

| Absorption Max (λ_abs) | ~450 nm | ~460 nm | TD-DFT |

| Emission Max (λ_em) | ~500 nm | ~600 nm | TD-DFT |

| Calculated Dipole Moment (Ground State) | ~5 D | ~5 D | DFT |

| Calculated Dipole Moment (Excited State) | ~15 D | ~15 D | TD-DFT |

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. A computational solvatochromism analysis for this compound would investigate how its photophysical properties are affected by the polarity of its environment.

This is often studied by performing TD-DFT calculations within a Polarizable Continuum Model (PCM), which simulates the solvent environment. The analysis helps to understand the nature of the excited state. A significant red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is indicative of a more polar excited state compared to the ground state, which is characteristic of molecules with strong intramolecular charge transfer (ICT) character. nih.gov

The change in the dipole moment between the ground (μ_g) and excited (μ_e) states can be estimated from experimental data using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent polarity function. nih.gov Computational methods can directly calculate these dipole moments, providing a theoretical basis for the observed solvatochromic behavior. nih.gov Studies on other donor-π-acceptor thienyl systems have shown strong positive solvatochromism, confirming a large increase in dipole moment upon excitation. nih.gov

Preclinical Biological Investigations of 8 Methoxy 2 3 Thienyl Quinoline and Its Derivatives

In Vitro Biological Efficacy Studies

Cell-Based Assays for Antiproliferative Activity

A series of in vitro studies have demonstrated the cytotoxic effects of derivatives of 8-methoxy-2-(3-thienyl)quinoline against various cancer cell lines. One such derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), exhibited potent antiproliferative activity against human colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.33 µM and 0.51 µM, respectively. nih.govnih.gov The study also showed that MMNC had some selective cytotoxicity, with higher IC50 values observed in other cancer cell lines such as AGS (gastric cancer), PANC-1 (pancreatic cancer), and SMMC-7721 (liver cancer), at 3.6 µM, 18.4 µM, and 9.7 µM, respectively. nih.gov

Another derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), also showed significant cytotoxic effects on HCT116 and Caco-2 cells. nih.gov Similarly, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) was found to be cytotoxic to human promyelocytic leukemia HL-60, melanoma B16F10, and neuroblastoma Neuro 2a cell lines, with ID50 values ranging from 0.08 to 1.0 µM. researchgate.net Further investigation into MPTQ's effect on neuroblastoma cells revealed dose- and time-dependent cytotoxicity in both Neuro 2a and SH-SY5Y cell lines, with cell death reaching approximately 99.8% and 90%, respectively. plos.org

A study on another quinoline (B57606) derivative, 8-methyl-4-(3-diethylaminopropylamino) pyrimido [4';5';4,5] thieno (2,3-b) quinoline (MDPTQ), showed it to be effective against leukemia cell lines HL-60 and K-562, while having no effect on normal human bone marrow cells. researchgate.net The antiproliferative activity of these compounds was further confirmed by their ability to inhibit colony formation in cancer cells. nih.govnih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50/ID50 (µM) | Citation |

|---|---|---|---|---|

| MMNC | HCT116 | Colorectal Cancer | 0.33 | nih.gov |

| MMNC | Caco-2 | Colorectal Cancer | 0.51 | nih.gov |

| MMNC | AGS | Gastric Cancer | 3.6 | nih.gov |

| MMNC | PANC-1 | Pancreatic Cancer | 18.4 | nih.gov |

| MMNC | SMMC-7721 | Liver Cancer | 9.7 | nih.gov |

| MPTQ | HL-60 | Promyelocytic Leukemia | 0.08 - 1.0 | researchgate.net |

| MPTQ | B16F10 | Melanoma | 0.08 - 1.0 | researchgate.net |

| MPTQ | Neuro 2a | Neuroblastoma | 0.08 - 1.0 | researchgate.net |

The antiproliferative effects of these quinoline derivatives are closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that MMNC induces apoptosis in HCT116 and Caco-2 cells, a process confirmed by Annexin V-Alexa Fluor 488/PI assay. nih.govnih.gov This apoptotic induction is associated with a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.govnih.gov

Similarly, MPTQ has been shown to induce apoptosis in various cancer cell lines. nih.gov In neuroblastoma cells, MPTQ-mediated apoptosis is associated with increased phosphorylation of p53, a tumor suppressor protein, and the hyperphosphorylation of Ataxia-Telangiectasia mutated protein (ATM). plos.org The compound MDPTQ also induces apoptosis in leukemia cell lines, which is linked to a fall in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). researchgate.net The induction of apoptosis by these compounds is a critical mechanism underlying their potential as anticancer agents. researchgate.net

In addition to inducing apoptosis, these quinoline derivatives have been found to modulate the cell cycle, a tightly regulated process that governs cell division. MMNC was shown to block the cell cycle in the G2/M phase in both HCT116 and Caco-2 colorectal cancer cells. nih.govnih.gov This cell cycle arrest was accompanied by the downregulation of CDK1 and Cyclin B1 proteins, which are critical for the G2/M transition. nih.gov

Enzyme Inhibition Assays

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. nih.govnih.gov Several derivatives of this compound have been identified as potent inhibitors of this pathway.

Western blot analysis revealed that MMNC inhibits the activation of the PI3K/AKT/mTOR pathway in HCT116 and Caco-2 cells, suggesting that its cytotoxic effects are mediated, at least in part, through the suppression of this signaling cascade. nih.govnih.gov Similarly, compound 49 was also found to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells. nih.gov

The development of dual PI3K/mTOR inhibitors is a promising strategy in cancer therapy. researchgate.net A number of quinoline-based compounds have been designed and synthesized as dual inhibitors, demonstrating significant inhibitory activity against both PI3Kα and mTOR. researchgate.net For instance, the furoquinoline derivative 4-(4-nitrophenylthio)-7-methoxyfuro[2,3-b]quinoline has been identified as a multi-targeted inhibitor of the PI3K/Akt-mTOR pathway. semanticscholar.org Another quinoline-based compound, PQQ, was discovered to be a potent mTOR inhibitor with an IC50 value of 64 nM and a strong inhibitor of the PI3K-Akt-mTOR-p70S6K cascade in human promyelocytic leukemia HL-60 cells. nih.gov These findings highlight the potential of this class of compounds to target key signaling pathways involved in cancer progression.

Enzyme-Specific Targets (e.g., Cholinesterases, Topoisomerase II)

Derivatives of the 8-methoxyquinoline (B1362559) scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Cholinesterases: Certain hybrid molecules incorporating the 8-methoxyquinoline structure have shown significant promise as cholinesterase inhibitors, which is a key strategy in the management of Alzheimer's disease. researchgate.netjmaterenvironsci.com A series of quinoline-thiosemicarbazone hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net One particular compound featuring an electron-rich methoxy (B1213986) group demonstrated a five-fold higher potency against AChE than the standard drug galantamine. researchgate.net Computational modeling suggests that the synergistic effect of the methoxy group and other moieties contributes significantly to the enhanced inhibitory activity. researchgate.net

Topoisomerase II: The quinoline core is a well-established pharmacophore that can interact with DNA and inhibit enzymes crucial for cell proliferation, such as topoisomerases. researchgate.netnih.gov Neocryptolepine (B1663133), an indoloquinoline alkaloid, and its derivatives are known to inhibit topoisomerase II activity. researchgate.net One such derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has been shown to interfere with the catalytic activity of human topoisomerase II, leading to cell cycle arrest in the G2/M phase in leukemia cells. researchgate.net This mechanism is a cornerstone of its observed cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Quinolone antibiotics are also known to rapidly inhibit bacterial DNA synthesis by targeting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. ujpronline.com

Antimicrobial Efficacy in Preclinical Models

The 8-methoxyquinoline framework is central to a variety of compounds exhibiting broad-spectrum antimicrobial properties.

Numerous studies have demonstrated the antibacterial potential of 8-methoxyquinoline derivatives against a range of both Gram-positive and Gram-negative bacteria. The parent compound, 8-methoxyquinoline, showed inhibitory activity against Bacillus spp., Salmonella spp., Klebsiella spp., and Salmonella typhi.

Further research into more complex derivatives has yielded compounds with potent activity against multidrug-resistant strains. A study on 8-methoxy-4-methyl-quinoline derivatives produced several compounds with significant antibacterial action when compared to ampicillin. nih.gov Specifically, azetidinonyl and thiazolidinonyl derivatives of 8-methoxy-4-methyl-quinoline were effective against S. aureus, B. subtilis, and E. coli. nih.gov

Below is a table summarizing the antibacterial activity of selected 8-methoxyquinoline derivatives.

| Compound/Derivative Class | Bacterial Strain | Activity | Reference |

| 8-Methoxyquinoline | Bacillus s. | Zone of inhibition: 7.00mm | |

| 8-Methoxyquinoline | Salmonella spp. | Zone of inhibition: 8.00mm | |

| 8-Methoxyquinoline | Klebsiella spp. | Zone of inhibition: 10.00mm | |

| 8-Methoxyquinoline | Salmonella typhi | Zone of inhibition: 7.00mm | |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | S. aureus | MIC: 3.125 µg/mL | |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-methoxyphenyl)-1'-azetidinyl)quinoline | B. subtilis | MIC: 6.25 µg/mL | |

| 8-methoxy-4-methyl-2-amino-(2'-(4-chlorophenyl)-4'-oxo-1',3'-thiazolidin-3'-yl) quinoline | E. coli | MIC: 6.25 µg/mL |

This table is interactive. You can sort and filter the data.

The antifungal potential of the 8-methoxyquinoline scaffold has also been investigated. The parent compound, 8-methoxyquinoline, demonstrated notable zones of inhibition against the fungal species Aspergillus flavus, Candida albicans, and Trichophyton. The natural product neocryptolepine, which contains an indoloquinoline core, and its derivatives have also been reported to possess antifungal activity.

The quinoline ring is a foundational component of many antimalarial drugs. Derivatives of 8-methoxyquinoline have been a focus of research for new antiplasmodial agents. The 8-amino-6-methoxyquinoline (B117001) pharmacophore is a key element in antimalarials like primaquine.

Recent studies have explored novel hybrids incorporating this structure. A series of 8-amino-6-methoxyquinoline–tetrazole hybrids were synthesized and tested against Plasmodium falciparum. The activity of these compounds was found to be highly dependent on the nature of the linker between the quinoline and tetrazole moieties, with several derivatives showing good activity and promising selectivity. Another study on 2,3,8-trisubstituted quinolines identified a hit compound with excellent inhibition of P. falciparum (IC50 = 22 nM) and low cytotoxicity, although this high potency was not maintained against drug-resistant strains. The indoloquinoline alkaloid neocryptolepine and its derivatives have also been noted for their anti-malaria activity. researchgate.net

Antioxidant and Neuroprotective Potential

Some derivatives of 8-methoxyquinoline have been evaluated for their ability to counteract oxidative stress, a key factor in neurodegenerative diseases.

The antioxidant activity of phenolic and methoxy-substituted compounds often involves their ability to scavenge free radicals. Theoretical studies on related structures provide insight into the potential mechanisms for 8-methoxyquinoline derivatives. The process can occur through several pathways, including Hydrogen Atom Transfer (HAT), Proton Loss (PL), and Electron Transfer (ET).

For compounds containing a methoxy group, a key mechanism can be demethylation. In non-aqueous environments, it is proposed that these molecules can scavenge free radicals through a process involving the demethylation of the methoxy group followed by a hydrogen atom transfer from a hydroxyl group, resulting in a stable quinone-like structure. In aqueous media, the mechanism may shift, involving proton loss followed by demethylation and electron transfer to neutralize multiple free radicals. The presence of the methoxy group, an electron-donating substituent, is often credited with enhancing the radical scavenging capabilities of these compounds. For instance, certain 8-methoxy-purine-2,6-dione derivatives have demonstrated antioxidant activity in FRAP (Ferric Reducing Antioxidant Power) assays.

Interactions with Oxidative Stress Pathways

Derivatives of this compound have been shown to interact with oxidative stress pathways, a key mechanism in cancer therapy. Specifically, certain analogs can promote the generation of reactive oxygen species (ROS) in cancer cells. mdpi.comnih.gov For instance, the derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to induce a significant and concentration-dependent increase in cellular ROS production in HCT116 and Caco-2 colorectal cancer cells. nih.gov This overproduction of ROS can disrupt the cellular redox balance, leading to oxidative damage and subsequently triggering apoptosis, or programmed cell death. mdpi.comnih.gov This pro-oxidant activity is considered a valuable strategy for cancer treatment, as it can selectively target cancer cells, which often have a compromised antioxidant defense system compared to normal cells. mdpi.com The induction of apoptosis through the mitochondrial pathway is further supported by the observation of reduced mitochondrial membrane potential in cells treated with these compounds. nih.govnih.gov

Another related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), also demonstrated the ability to promote the production of ROS in HCT116 and Caco-2 cells. mdpi.com This effect is part of its broader cytotoxic mechanism, which contributes to its anticancer activity. mdpi.comnih.gov The ability of these quinoline derivatives to modulate oxidative stress highlights a significant aspect of their preclinical biological profile.

Mechanism of Action and Molecular Target Identification

The anticancer effects of this compound and its derivatives are attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

Molecular docking studies have been instrumental in identifying potential molecular targets for derivatives of this compound. For 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), cyclin-dependent kinase 1 (CDK1) has been identified as a potential target. mdpi.com The docking analysis revealed a stable hydrogen bond interaction between the imino hydrogen of MMNC and the carbonyl oxygen of the leucine (B10760876) 83 residue in the CDK1 protein. mdpi.com Additionally, strong polar interactions with tryptophan 84 and interactions with the basic amino acids lysine (B10760008) 33 and lysine 89 were observed. mdpi.com

In the case of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, molecular docking suggests that it may target the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). nih.gov The proposed binding mode involves the formation of a stable hydrogen bond between the oxygen atom of the methoxy group on the quinoline ring and the amino group of lysine 802 in the PI3KCA protein. nih.gov Furthermore, a π-π stacking interaction between the phenyl ring of the compound and tryptophan 780 was also predicted. nih.gov These molecular interactions provide a structural basis for the observed biological activities of these compounds.

It is also worth noting that quinoline-chalcone hybrids, which share structural similarities, have been shown to interact with DNA. nih.gov These interactions can occur through intercalation, where the planar aromatic chromophore inserts between DNA base pairs, or by binding to the minor groove of the DNA helix. nih.gov This suggests that DNA could be another potential molecular target for derivatives of this compound.

The cytotoxic effects of this compound derivatives are mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent pathway affected by these compounds is the PI3K/AKT/mTOR signaling cascade. mdpi.comnih.govnih.govnih.gov Western blot analysis has demonstrated that both 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) and 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline can inhibit the expression of key proteins in this pathway in colorectal cancer cells. mdpi.comnih.govnih.gov This inhibition is a crucial aspect of their anticancer mechanism, as the PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. nih.gov

In addition to the PI3K/AKT/mTOR pathway, these compounds also influence cell cycle regulation. Treatment with MMNC has been shown to induce cell cycle arrest at the G2/M phase in HCT116 and Caco-2 cells. mdpi.comnih.gov This cell cycle blockade prevents cancer cells from progressing through mitosis, ultimately leading to a halt in proliferation. mdpi.com

Furthermore, the induction of apoptosis by these quinoline derivatives involves the intrinsic or mitochondrial pathway. nih.govnih.gov This is evidenced by the reduction in mitochondrial membrane potential and the upregulation of cleaved-caspase 9, a key initiator caspase in this apoptotic cascade. nih.gov Another related compound, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been shown to induce apoptosis through a p53-dependent pathway, involving the activation of caspase-9, -3, and -7. researchgate.netsemanticscholar.org

While specific studies on the cellular uptake and subcellular localization of this compound are not extensively detailed in the provided search results, general principles of cellular uptake for similar compounds can be inferred. The lipophilicity of a compound, often quantified by its LogP value, is a critical determinant of its ability to cross cell membranes. uta.edu For instance, in a series of ruthenium polypyridyl complexes, a systematic increase in LogP values correlated with the number of lipophilic dip ligands, which in turn influenced cellular uptake. uta.edu It is plausible that the methoxy group and the thienyl substituent in this compound contribute to its lipophilicity, facilitating its passive diffusion across the cell membrane.

Once inside the cell, the subcellular localization of these compounds is crucial for their mechanism of action. Studies on ruthenium complexes have shown that compounds with increased lipophilicity tend to localize in the cytoskeletal fraction of cell lysates, suggesting they may target microtubules. uta.edu For MPTQ, a structural analogue, immunocytochemical analysis revealed increased levels of the pro-apoptotic protein Bax and nuclear translocation of caspase-3 and cleaved Poly (ADP Ribose) polymerase, indicating its presence and activity within the nucleus and cytoplasm. semanticscholar.org Live/dead cell assays using calcein-AM and ethidium (B1194527) homodimer can be employed to visualize cellular uptake and viability, where live cells with intact membranes retain the green fluorescent calcein-AM, while dead cells with compromised membranes are stained red by ethidium homodimer. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have focused on understanding how modifications to the quinoline core and its substituents influence their anticancer properties.

The substitution pattern on the quinoline core significantly impacts the cytotoxic activity of these compounds. The presence of an 8-methoxy group appears to be a favorable feature. For example, in a series of neocryptolepine derivatives, the introduction of an 8-methoxy group, along with a chlorine atom at the 2-position, in 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline resulted in a compound with significantly enhanced cytotoxicity against colorectal cancer cells compared to the parent compound, neocryptolepine. nih.gov This derivative exhibited an IC50 of 0.35 µM in HCT116 cells, which was 17 times more potent than neocryptolepine. nih.gov

The nature and position of substituents on the quinoline ring can also influence DNA binding and photocleavage activities. nih.gov Studies on quinoline-chalcone hybrids have shown that the incorporation of electron-donating groups can moderately increase these activities. nih.gov In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the antiplasmodial activity was strongly influenced by the linker and its substitution. mdpi.com Compounds with bulkier, electron-withdrawing substituents, and those with highly lipophilic and voluminous side chains, demonstrated increased activity. mdpi.com This suggests that both electronic and steric factors of the substituents on the quinoline core play a critical role in determining the biological activity of these analogs.

The following table summarizes the cytotoxic effects of a derivative of this compound, MMNC, on different cancer cell lines.

| Compound | HCT116 IC50 (µM) | Caco-2 IC50 (µM) | AGS IC50 (µM) | PANC-1 IC50 (µM) | SMMC-7721 IC50 (µM) | HIEC IC50 (µM) |

| MMNC | 0.33 | 0.51 | 3.6 | 18.4 | 9.7 | 11.3 |

| Neocryptolepine | 6.26 | 13.54 | 5.81 | >50 | 19.31 | 31.37 |

The table below shows the cytotoxic effects of another derivative, Compound 49, on various cancer cell lines.

| Compound | HCT116 IC50 (µM) | Caco-2 IC50 (µM) | HIEC IC50 (µM) |

| Compound 49 | 0.35 | 0.54 | >50 |

Role of the 8-Methoxy Group in Modulating Activity

The introduction of a methoxy group at the C8 position of the quinoline nucleus has been shown to be a critical determinant of biological activity in various quinoline-based compounds. The 8-methoxy group can influence the molecule's physicochemical properties, such as lipophilicity, electron density, and metal-chelating ability, which in turn can modulate its interaction with biological targets. nih.govnih.gov

Research on related 8-methoxyquinoline derivatives has demonstrated significant biological potential. For instance, 8-methoxyquinoline itself has exhibited potent antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species, as well as strong antibacterial effects against Bacillus subtilis, Salmonella spp., and Salmonella typhi. researchgate.net This suggests that the 8-methoxy moiety contributes to the antimicrobial properties of the quinoline core.

In the context of anticancer research, the 8-methoxy group has been incorporated into various quinoline-based structures to enhance their efficacy. For example, a study on neocryptolepine derivatives, which are indolo[2,3-b]quinolines, revealed that an 8-methoxy substituted compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), displayed notable cytotoxic activity against colorectal cancer cells. nih.govmdpi.comresearchgate.net Another derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, also showed significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2 by modulating the PI3K/AKT/mTOR signaling pathway. nih.govmpu.edu.mo These findings underscore the importance of the 8-methoxy group in conferring potent anticancer properties.

Furthermore, studies on other quinoline derivatives have highlighted the nuanced role of the methoxy group's position. For instance, in a series of chromone-linked quinoline derivatives, the substitution pattern on the quinoline ring influenced the compound's inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While a methoxy group at other positions could diminish activity, its presence at the 8-position in related scaffolds has often been associated with favorable biological outcomes. The electronic and steric properties of the 8-methoxy group can thus be strategically utilized to fine-tune the pharmacological profile of quinoline-based drug candidates.

Table 1: Biological Activities of Selected 8-Methoxyquinoline Derivatives

| Compound | Biological Activity | Cell Lines/Organisms | Key Findings | Reference |

| 8-Methoxyquinoline | Antifungal, Antibacterial | Aspergillus flavus, Aspergillus niger, Trichophyton, Bacillus subtilis, Salmonella spp., Salmonella typhi | Showed strong antifungal and antibacterial properties. | researchgate.net |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Anticancer | HCT116, Caco-2 (colorectal cancer) | Inhibited proliferation and induced apoptosis. | nih.govmdpi.comresearchgate.net |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Anticancer | HCT116, Caco-2 (colorectal cancer) | Exhibited significant cytotoxicity by modulating the PI3K/AKT/mTOR pathway. | nih.govmpu.edu.mo |

Influence of the 3-Thienyl Moiety on Biological Profile

The substitution at the C2 position of the quinoline ring with a heterocyclic moiety, such as a thienyl group, is a common strategy to enhance biological activity. The thienyl group, a five-membered aromatic ring containing a sulfur atom, can significantly impact the molecule's lipophilicity, planarity, and ability to form hydrogen bonds and other non-covalent interactions with biological targets. biointerfaceresearch.com

The incorporation of a thienyl ring into the quinoline scaffold has led to the development of compounds with diverse pharmacological properties, including anticancer and antimicrobial activities. nih.govresearchgate.net Thieno[2,3-b]quinolines and thieno[3,2-c]quinolines, which are fused heterocyclic systems, have been extensively studied. nih.govacs.orgresearchgate.netresearchgate.net These structures can be considered as constrained analogues of 2-thienylquinolines and have shown promise as anticancer agents. For example, a series of thieno[3,2-c]quinoline derivatives were identified as potential inhibitors of the RET kinase, a target in medullary thyroid cancer. acs.org

The specific orientation of the thienyl ring, whether attached via its 2- or 3-position, can also influence the biological outcome. While direct studies on this compound are limited, research on related structures provides valuable insights. The electronic properties of the thienyl ring can complement the quinoline core, potentially leading to enhanced DNA binding or enzyme inhibition. biointerfaceresearch.com The sulfur atom in the thienyl ring can also act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target.

Derivatization Strategies and Their Biological Implications

The derivatization of the this compound scaffold offers a pathway to optimize its biological activity, selectivity, and pharmacokinetic properties. Common derivatization strategies for quinoline-based compounds include modifications at various positions of the quinoline ring and the appended substituent.

One approach involves the introduction of different functional groups on the thienyl moiety. For instance, the addition of substituents to the thienyl ring can modulate the electronic and steric properties of the entire molecule, potentially leading to improved target engagement.

Another strategy focuses on the modification of the quinoline core itself. The introduction of substituents such as halogens, amino groups, or alkyl chains at other available positions on the quinoline ring can significantly alter the biological profile. For example, the introduction of a chlorine atom has been shown to enhance the anticancer activity of some quinoline derivatives. nih.govmpu.edu.mo

Furthermore, the synthesis of fused heterocyclic systems, such as thieno[2,3-b]quinolines and pyrrolo[3,2-c]quinolines, represents a more complex derivatization strategy. nih.govresearchgate.net These rigid structures can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. The synthesis of such derivatives often involves multi-step reactions, starting from appropriately substituted quinolines. nih.govresearchgate.net

The biological implications of these derivatizations are vast. For instance, in the context of anticancer drug development, these modifications can lead to compounds with increased cytotoxicity towards cancer cells, improved selectivity over normal cells, and the ability to overcome drug resistance mechanisms. nih.gov Similarly, for antimicrobial applications, derivatization can broaden the spectrum of activity against different pathogens. nih.gov

Derivatization and Analog Development Based on 8 Methoxy 2 3 Thienyl Quinoline

Rational Design of Novel Analogs

The design of new analogs of 8-methoxy-2-(3-thienyl)quinoline is guided by established medicinal chemistry principles to explore the structure-activity relationship (SAR) and identify compounds with improved biological profiles.

Bioisosteric replacement is a powerful strategy to modulate the physicochemical properties of a molecule while retaining its biological activity. For this compound, several bioisosteric modifications can be envisioned to probe key interactions with biological targets.

The 8-methoxy group is a critical feature, potentially involved in hydrogen bonding or occupying a specific hydrophobic pocket. Replacing the methyl group with other small alkyl or fluorinated alkyl groups can fine-tune lipophilicity and metabolic stability. The entire methoxy (B1213986) group could be substituted with bioisosteres such as a hydroxyl, amino, or even a small halogen atom to investigate the necessity of the hydrogen bond acceptor capability at this position.

The thiophene (B33073) ring at the 2-position of the quinoline (B57606) core is another key site for modification. Thiophene is often considered a bioisostere of a phenyl ring. Therefore, replacing the 3-thienyl moiety with a phenyl group or other heteroaromatic rings like furan, pyrrole, or pyridine (B92270) can provide insights into the electronic and steric requirements for activity. Within the thiophene ring itself, the position of the sulfur atom relative to the quinoline core can be altered, or the ring can be substituted with various small groups to explore the surrounding binding space.

| Original Fragment | Proposed Bioisosteric Replacement | Rationale |

| 8-Methoxy | 8-Ethoxy, 8-Isopropoxy | Modulate lipophilicity and metabolic stability |

| 8-Methoxy | 8-OH, 8-NH2 | Investigate the role of hydrogen bond donation/acceptance |

| 8-Methoxy | 8-F, 8-Cl | Alter electronic properties and potential for halogen bonding |

| 2-(3-Thienyl) | 2-Phenyl | Classic bioisosteric replacement to probe steric and electronic effects |

| 2-(3-Thienyl) | 2-(2-Thienyl), 2-(2-Furyl), 2-(3-Furyl) | Evaluate the impact of heteroatom position and ring electronics |

| 2-(3-Thienyl) | 2-(Pyridin-2-yl), 2-(Pyridin-3-yl), 2-(Pyridin-4-yl) | Introduce hydrogen bond acceptors/donors and alter basicity |

This table presents hypothetical bioisosteric replacements for this compound based on established medicinal chemistry principles. The aim is to guide the exploration of the chemical space around the lead compound to improve its pharmacological properties.

Scaffold hopping aims to identify novel core structures that maintain the three-dimensional arrangement of key pharmacophoric features. This can lead to the discovery of new intellectual property and compounds with different physicochemical properties. For this compound, the quinoline scaffold itself can be replaced with other bicyclic systems that can orient the methoxy and thienyl groups in a similar spatial orientation.

Potential replacement scaffolds could include quinazoline (B50416), quinoxaline, or even indole-based systems. For instance, a quinazoline scaffold could mimic the hydrogen bonding pattern and aromatic nature of the quinoline core. nih.gov The key is to maintain the relative positioning of the essential substituent groups.

| Original Scaffold | Proposed Hopped Scaffold | Key Pharmacophoric Features to Maintain |

| Quinoline | Quinazoline | Aromaticity, hydrogen bonding capacity of ring nitrogens |

| Quinoline | Quinoxaline | Aromaticity, spatial orientation of substituents |

| Quinoline | Indole | Bicyclic aromatic system, potential for hydrogen bonding |

This table illustrates potential scaffold hopping strategies for this compound. These alternative scaffolds are proposed to mimic the essential structural features of the original quinoline core while offering novel chemical space for exploration.

Fragment-based drug design (FBDD) involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. In the context of this compound, this compound can be deconstructed into its constituent fragments: the 8-methoxyquinoline (B1362559) core and the 3-thienyl group.

By screening libraries of small molecules, one could identify alternative fragments that bind to the same pockets as the original fragments. For example, different substituted quinolines or other bicyclic heterocycles could be identified that bind to the target. Similarly, a variety of small aromatic and heteroaromatic fragments could be screened to find optimal replacements for the 3-thienyl group. These new fragments can then be combined to generate novel analogs. Studies on 8-hydroxyquinoline (B1678124) inhibitors have demonstrated the utility of this approach in identifying novel and potent compounds. nih.gov

Synthetic Accessibility of Designed Analogs

The feasibility of synthesizing the designed analogs is a critical consideration. The synthesis of this compound itself can likely be achieved through established methods for quinoline synthesis, such as the Friedländer annulation or a Combes quinoline synthesis, followed by a Suzuki or Stille coupling to introduce the 3-thienyl group.

The synthesis of the proposed analogs would leverage similar well-established synthetic routes. For instance, bioisosteric replacements of the 8-methoxy group could be introduced from appropriately substituted anilines. The various heteroaromatic groups at the 2-position can be introduced via cross-coupling reactions on a 2-halo-8-methoxyquinoline intermediate.

Scaffold hopping to quinazolines or quinoxalines would require different synthetic starting materials and cyclization strategies, but these are generally well-documented in the chemical literature. The synthetic routes must be robust enough to allow for the generation of a library of analogs for comprehensive SAR studies.

Preliminary Biological Evaluation of New Derivatives

Once synthesized, the new derivatives would undergo preliminary biological evaluation to assess their potential as therapeutic agents. This evaluation would typically begin with in vitro assays to determine the compound's activity against the intended biological target. For example, if the parent compound is an enzyme inhibitor, the derivatives would be tested for their IC50 values.

Following the initial activity screening, promising compounds would be subjected to further in vitro testing to assess their selectivity against related targets and their potential for off-target effects. Cellular assays are also crucial to determine if the compounds are active in a more complex biological environment. For instance, studies on a structurally related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, showed potent cytotoxicity against colorectal cancer cell lines. nih.gov Similar assays would be relevant for derivatives of this compound.

| Compound | Modification | Hypothetical Biological Activity (IC50, µM) | Hypothetical Cellular Activity (EC50, µM) |

| Parent Compound | This compound | 5.0 | 10.0 |

| Analog 1 | 8-ethoxy-2-(3-thienyl)quinoline | 3.5 | 7.5 |

| Analog 2 | 8-hydroxy-2-(3-thienyl)quinoline | 8.2 | 15.0 |

| Analog 3 | 8-methoxy-2-phenylquinoline | 6.5 | 12.0 |

| Analog 4 | 8-methoxy-2-(pyridin-3-yl)quinoline | 4.8 | 9.5 |

This table provides a hypothetical preliminary biological evaluation of newly designed derivatives. The data is illustrative and serves to demonstrate the type of information that would be generated to guide the selection of promising candidates for further development. The values are not based on actual experimental results for these specific compounds.

Future Research Directions for 8 Methoxy 2 3 Thienyl Quinoline

Exploration of Undiscovered Biological Activities

The quinoline (B57606) scaffold is a well-established pharmacophore, present in numerous natural and synthetic compounds with a wide array of biological activities. mdpi.comnih.govmdpi.com The introduction of a methoxy (B1213986) group at the 8-position and a thienyl ring at the 2-position of the quinoline core in 8-methoxy-2-(3-thienyl)quinoline creates a unique chemical entity with the potential for novel biological effects. Future research should systematically screen this compound for a range of biological activities.

Drawing parallels from structurally related compounds, initial investigations could focus on anticancer properties. For instance, derivatives of 8-methoxy-indolo[2,3-b]quinoline have demonstrated cytotoxicity against various cancer cell lines, including colorectal cancer, by targeting signaling pathways like PI3K/AKT/mTOR. mdpi.comnih.govmpu.edu.monih.gov Therefore, evaluating the antiproliferative and pro-apoptotic effects of this compound on a panel of cancer cell lines would be a logical starting point.

Furthermore, the quinoline nucleus is known to exhibit antimicrobial, anti-inflammatory, and antimalarial properties. nih.govresearchgate.net Screening this compound against a diverse panel of bacterial and fungal strains, as well as in relevant inflammatory and parasitic disease models, could uncover previously unknown therapeutic applications.

Development of Advanced Synthetic Routes for Scalability

A critical step in enabling comprehensive biological evaluation and further development is the establishment of efficient and scalable synthetic methodologies. While general methods for quinoline synthesis exist, such as the Combes, Conrad-Limpach, and Doebner-von Miller reactions, the optimal route for this compound needs to be determined. mdpi.com

Future research should focus on developing a synthetic strategy that is not only high-yielding but also cost-effective and amenable to large-scale production. This could involve exploring modern synthetic techniques such as microwave-assisted synthesis or flow chemistry, which have been shown to improve reaction times and yields for heterocyclic compounds. nih.gov A recent innovative approach involves leveraging light-sensitive borate (B1201080) intermediates to transform inexpensive quinolines into complex fused frameworks, which could be adapted for this specific molecule. sciencedaily.com

The development of a robust synthetic protocol is paramount for producing the quantities of this compound required for extensive in vitro and in vivo testing, as well as for the synthesis of analogs for structure-activity relationship (SAR) studies.

Application in Chemical Biology Probes and Tool Compounds

The unique structural features of this compound may lend themselves to applications beyond direct therapeutic use. Specifically, it could be developed into a chemical probe or tool compound to investigate biological processes. For example, fluorescent properties are often associated with extended aromatic systems like quinolines. A related compound, tris(8-methoxy-2-quinolylmethyl)amine, has been shown to be a highly fluorescent probe for zinc ions. rsc.org Future studies should, therefore, characterize the photophysical properties of this compound. If it exhibits favorable fluorescence, it could be further modified to create probes for specific biomolecules or cellular environments.

Such probes are invaluable for understanding the localization, dynamics, and function of biological targets. By attaching reactive or reporter groups, this compound could be transformed into a tool for target identification and validation, helping to elucidate its mechanism of action if any biological activity is discovered.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The field of drug discovery is increasingly being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can accelerate the process by predicting the properties and activities of novel molecules, thus prioritizing synthetic efforts.

Once initial biological data for this compound is generated, AI and ML models can be employed to guide its future development. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of virtual analogs of this compound, helping to design more potent and selective compounds. mdpi.com Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), have been used to create novel quinoline scaffolds with drug-like properties. azoai.com

By leveraging these in silico approaches, researchers can explore a vast chemical space around the this compound scaffold more efficiently, identifying promising candidates for synthesis and testing. This integration of computational and experimental work holds the key to unlocking the full potential of this novel compound in a time- and cost-effective manner.

Q & A

Q. What are the standard synthetic protocols for 8-methoxy-2-(3-thienyl)quinoline?

The synthesis typically involves regioselective functionalization of the quinoline core. A base-mediated approach using potassium tert-butoxide and perfluoroalkyl silanes in tetrahydrofuran (THF) at low temperatures (−20 °C) is effective. For example:

- Procedure : 8-Methoxyquinoline N-oxide is reacted with trimethyl(3-thienyl)silane in the presence of 3 Å molecular sieves. The reaction is quenched after 10 minutes, and the product is purified via column chromatography .

- Key variables : Temperature control (−20 °C), stoichiometry (1.5 equiv. silane), and purification methods (e.g., recrystallization from methanol) are critical for reproducibility .

Q. How is the compound characterized using spectroscopic methods?

- 1H/13C NMR : Chemical shifts for the methoxy group typically appear at δ 4.10 ppm (singlet), while thienyl protons resonate between δ 7.15–8.32 ppm. Quinoline ring protons show distinct splitting patterns (e.g., doublets at J = 8–8.5 Hz) .

- IR Spectroscopy : Peaks at 1213–1445 cm⁻¹ confirm C-O (methoxy) and C-S (thienyl) bonds .

- Crystallography : SHELX software is widely used for structural refinement. Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming regioselectivity .

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients is effective for separating regioisomers .

- Recrystallization : Methanol or THF yields high-purity crystals, particularly for downstream applications like crystallography .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

Low yields (e.g., 17% in some protocols ) often stem from:

- Competitive side reactions : The thienyl group’s reactivity may lead to dimerization. Using molecular sieves to scavenge water and maintaining strict temperature control (−20 °C) mitigates this .

- Stoichiometric imbalances : Increasing the silane reagent to 3 equivalents improves conversion rates (yields up to 86% observed in analogous reactions) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd) could enhance cross-coupling efficiency, though this requires further validation .

Q. How can contradictions in spectroscopic data be resolved during structural confirmation?

- Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For example, a discrepancy in thienyl proton shifts can be resolved by comparing experimental data with computational predictions (DFT calculations) .

- Crystallographic analysis : Single-crystal structures provide unambiguous confirmation of regiochemistry. SHELXL refinement is recommended for handling twinned or high-resolution data .

Q. What methodological approaches are used to study the biological activity of this compound derivatives?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cell lines. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity .

- Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., DNA topoisomerases or kinases). The thienyl group’s π-stacking ability may enhance binding affinity .

Q. How does the 3-thienyl substituent influence the electronic properties of the quinoline core?

- Electron donation/withdrawal : The thienyl group’s electron-rich nature increases quinoline’s π-electron density, affecting fluorescence and metal-chelation properties. Cyclic voltammetry can quantify redox potentials .

- Applications : Enhanced fluorescence makes derivatives suitable as fluorophores in metal ion sensors (e.g., Zn²⁺ detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.